molecular formula C8H8O4 B1220991 1,2-Dihydrophthalic acid CAS No. 22919-28-4

1,2-Dihydrophthalic acid

Cat. No. B1220991
CAS No.: 22919-28-4
M. Wt: 168.15 g/mol
InChI Key: OYUWHGGWLCJJNP-UHFFFAOYSA-N
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Patent
US04086334

Procedure details

Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid can be prepared by partially hydrogenating phthalic acid to form 3,5-cyclohexadiene-1,2-dicarboxylic acid, reacting the product with maleic anhydride to form bicyclo-2,2,2, 7-octane-2,3,5,6-tetracarboxylic acid, and catalytically oxidizing this intermediate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1(C(O)=O)[CH:6]([C:7]([OH:9])=[O:8])[CH:5]([C:10]([OH:12])=[O:11])[CH:4](C(O)=O)[CH:3](C(O)=O)[CH:2]1C(O)=O.C(O)(=O)C1C(=CC=CC=1)C(O)=O>>[CH:5]1([C:10]([OH:12])=[O:11])[CH:4]=[CH:3][CH:2]=[CH:1][CH:6]1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C(C=CC=C1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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